2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride
Overview
Description
2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride is a complex organic compound with the molecular formula C9H9Cl2NO3S. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the chlorination of 5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride involves the interaction of its reactive sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylcarbamoyl)benzene-1-sulfonyl chloride
- 2-Chloro-5-(ethylcarbamoyl)benzene-1-sulfonyl chloride
- 2-Chloro-5-(propylcarbamoyl)benzene-1-sulfonyl chloride
Uniqueness
2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the dimethylcarbamoyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of sulfonamide derivatives and other complex organic molecules .
Properties
IUPAC Name |
2-chloro-5-(dimethylcarbamoyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3S/c1-12(2)9(13)6-3-4-7(10)8(5-6)16(11,14)15/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJULIUIKXPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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